4-Chloro-3,5-dimethylphenyl 5-methoxy-2,4-dimethylbenzene-1-sulfonate
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Overview
Description
4-Chloro-3,5-dimethylphenyl 5-methoxy-2,4-dimethylbenzene-1-sulfonate is an organic compound characterized by its complex aromatic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3,5-dimethylphenyl 5-methoxy-2,4-dimethylbenzene-1-sulfonate typically involves multiple steps. One common method starts with the chlorination of 3,5-dimethylphenol to produce 4-chloro-3,5-dimethylphenol. This intermediate is then reacted with 5-methoxy-2,4-dimethylbenzenesulfonyl chloride under basic conditions to yield the final product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is typically carried out in an organic solvent like dichloromethane or toluene.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization or chromatography to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-3,5-dimethylphenyl 5-methoxy-2,4-dimethylbenzene-1-sulfonate can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The methoxy group can be oxidized to a hydroxyl group under strong oxidative conditions.
Reduction Reactions: The sulfonate group can be reduced to a sulfide under reducing conditions.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Products include 4-amino-3,5-dimethylphenyl 5-methoxy-2,4-dimethylbenzene-1-sulfonate.
Oxidation: Products include 4-chloro-3,5-dimethylphenyl 5-hydroxy-2,4-dimethylbenzene-1-sulfonate.
Reduction: Products include 4-chloro-3,5-dimethylphenyl 5-methoxy-2,4-dimethylbenzene-1-sulfide.
Scientific Research Applications
4-Chloro-3,5-dimethylphenyl 5-methoxy-2,4-dimethylbenzene-1-sulfonate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 4-Chloro-3,5-dimethylphenyl 5-methoxy-2,4-dimethylbenzene-1-sulfonate exerts its effects depends on its specific application. In biological systems, it may interact with specific enzymes or receptors, inhibiting their activity or altering their function. The molecular targets and pathways involved can vary, but common targets include enzymes involved in metabolic pathways or signaling cascades.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-3,5-dimethylphenol: Shares the chloro and dimethylphenyl groups but lacks the sulfonate and methoxy groups.
5-Methoxy-2,4-dimethylbenzenesulfonyl chloride: Contains the methoxy and sulfonyl chloride groups but lacks the chloro and dimethylphenyl groups.
Uniqueness
4-Chloro-3,5-dimethylphenyl 5-methoxy-2,4-dimethylbenzene-1-sulfonate is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential applications. The presence of both chloro and sulfonate groups allows for diverse chemical modifications, making it a versatile compound in synthetic chemistry.
Properties
IUPAC Name |
(4-chloro-3,5-dimethylphenyl) 5-methoxy-2,4-dimethylbenzenesulfonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClO4S/c1-10-6-11(2)16(9-15(10)21-5)23(19,20)22-14-7-12(3)17(18)13(4)8-14/h6-9H,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPYFEBXUMIDLHG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1OC)S(=O)(=O)OC2=CC(=C(C(=C2)C)Cl)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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